molecular formula C8H5Cl2N B132574 4,6-Dichloro-1H-indole CAS No. 101495-18-5

4,6-Dichloro-1H-indole

Cat. No. B132574
M. Wt: 186.03 g/mol
InChI Key: NIXGYRHZQFZCCV-UHFFFAOYSA-N
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Description

The compound 4,6-Dichloro-1H-indole is a derivative of the indole nucleus, which is a fundamental scaffold in a variety of natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins.

Synthesis Analysis

The synthesis of indole derivatives can involve complex reactions. For instance, the synthesis of a COX-2 inhibitor with a chloroindole structure involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the possibility of executing the entire sequence in a single pot . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Additionally, a one-pot synthesis method using a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization was described for the synthesis of indoles starting from 2-chloroaniline .

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and confirmed by single crystal X-ray diffraction studies . For example, the structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed in this manner, and the compound was found to crystallize in the monoclinic crystal system . The crystal structure data can be compared with molecular crystal structures determined by density functional theory (DFT) to understand the chemical properties of the compounds .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The hydroamination/Heck reaction sequence is an example of a highly regioselective one-pot synthesis of indoles . The removal of the chloroacetyl moiety from chloroacetic acid esters is another reaction that indole derivatives can undergo, which can lead to selectively substituted derivatives with potential biological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For instance, the molecular shape of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles was not affected by the substitution pattern, and all molecules exhibited the same conformation with very similar geometries . The intermolecular interactions in these compounds are limited to weak hydrogen bonds, π-π stacking interactions, and several C-H···π interactions, which, along with shape recognition, dominate the packing of the molecules in the crystal lattice . DFT calculations, frontier molecular orbitals, and molecular electrostatic potential energy studies are crucial in understanding the reactivity and interaction potential of these compounds .

Scientific Research Applications

Indole derivatives, including “4,6-Dichloro-1H-indole”, have been found to possess various biological activities and are used in different scientific fields . Here are some of the applications:

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer cells, microbes, and different types of disorders in the human body .
    • They show various biologically vital properties and have attracted increasing attention in recent years .
  • Synthetic Chemistry

    • Indole derivatives are important in the synthesis of many natural products and drugs .
    • They play a main role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Biological Research

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • This has created interest among researchers to synthesize a variety of indole derivatives .
  • Alkaloid Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
    • The indole unit is recognized as one of the most significant moieties for drug discovery . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
  • Treatment of High Blood Pressure

    • Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
  • Cancer Treatment

    • Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Antiviral Activity

    • Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
  • Anti-inflammatory Activity

    • Indole derivatives also possess anti-inflammatory activities . They can be synthesized and tested for their effectiveness in reducing inflammation .
  • Anti-HIV Activity

    • Some indole derivatives have been found to have anti-HIV activities . These compounds can inhibit the replication of the HIV virus .
  • Antioxidant Activity

    • Indole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases .
  • Antimicrobial Activity

    • Indole derivatives have been found to have antimicrobial activities . They can inhibit the growth of certain bacteria and fungi .
  • Antitubercular Activity

    • Some indole derivatives have been found to have antitubercular activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Safety And Hazards

4,6-Dichloro-1H-indole is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives, including 4,6-Dichloro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . Therefore, the future directions of 4,6-Dichloro-1H-indole could involve further exploration of its therapeutic potential and its use in the synthesis of novel biologically active compounds.

properties

IUPAC Name

4,6-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYRHZQFZCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560075
Record name 4,6-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-indole

CAS RN

101495-18-5
Record name 4,6-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 4,6-dichloro-indole-2-carboxylic acid (1.0 g, 4.35 mmol) in quinoline (25 mL). Add copper powder (100 mg) and heat to 220° C. for 3 hours. Pour the resulting black solution into cold concentrated hydrochloric acid (300 mL) and extract into ethyl ether (500 mL). Filter, wash with 1M hydrochloric acid (2×200 mL), water (100 mL) and dry (MgSO4). Evaporate the solvent in vacuo to give a brown oil (0.76 g). Purify by silica gel chromatography (17% ethyl acetate/hexane) to give the title compound as an amber oil (0.66 g, 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
SW Wright, AA Carlo, DE Danley, DL Hageman… - Bioorganic & medicinal …, 2003 - Elsevier
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), an antagonist of the glycine site of the NMDA receptor, has been found to be an allosteric inhibitor of the …
Number of citations: 56 www.sciencedirect.com
RJ Cregge, RA Farr, D Friedrich, J Hulshof… - Tetrahedron …, 2001 - Elsevier
The Knoevenagel condensation of arylacetonitriles with ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (2), followed by hydrolysis, provides a convenient entry into a series of …
Number of citations: 6 www.sciencedirect.com
BM Baron, RJ Cregge, RA Farr… - Journal of medicinal …, 2005 - ACS Publications
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, 1, is a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. Using …
Number of citations: 39 pubs.acs.org
RD Fabio, G Pentassuglia - Synthetic communications, 1998 - Taylor & Francis
Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Poten Page 1 SYNTHETIC COMMUNICATIONS, 28(1), 51-60 …
Number of citations: 10 www.tandfonline.com
RJ Mastrolia, JA Golen, DR Manke - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C8H3Cl2NO2, has a single, almost planar, molecule in the asymmetric unit, with the non-H atoms having a mean deviation from planarity of 0.027 Å. In the crystal, N…
Number of citations: 2 iucrdata.iucr.org
M Köse, K Ritter, K Thiemke, M Gillard… - ACS medicinal …, 2014 - ACS Publications
The recently described synthetic GPR17 agonist 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid (1) was prepared in tritium-labeled form by catalytic hydrogenation of the …
Number of citations: 22 pubs.acs.org
BM Baron, BW Siegel, BL Harrison, RS Gross… - … of Pharmacology and …, 1996 - ASPET
MDL 105,519 [(E)-3-(2-phenyl-2-carboxyethenyl)-4, 6-dichloro-1H-indole-2-carboxylic acid] is a potent ligand at the N-methyl-D-aspartate (NMDA) receptor-associated glycine …
Number of citations: 77 jpet.aspetjournals.org
T Betzel, C Edinger, G Dannhardt… - JOURNAL OF …, 2009 - download.uni-mainz.de
Experimental: Based on the indole-2-carboxylate GV150526 (1), a series of ethyl esters and free acids were synthesized, which are conjugated with a fluoroethoxy group in the terminal …
Number of citations: 0 download.uni-mainz.de
BM Baron, BL Harrison, JH Kehne, CJ Schmidt… - European journal of …, 1997 - Elsevier
MDL 105,519, (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective inhibitor of [ 3 H]glycine binding to the NMDA receptor. MDL …
Number of citations: 51 www.sciencedirect.com
TJN Watson, SW Horgan, RS Shah… - … Process Research & …, 2000 - ACS Publications
MDL 103371 is a N-methyl-d-aspartate (NMDA)-type glycine receptor antagonist for the potential treatment of stroke. Evaluation of five different synthetic routes, which included Stille, …
Number of citations: 42 pubs.acs.org

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